Cas no 699-11-6 (N-(2-Bromoethyl)-aniline)
N-(2-Bromoethyl)-aniline Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Bromoethyl)-aniline
- N-(2-Bromoethyl)aniline
- AI3-52956
- Benzenamine, N-(2-bromoethyl)-
- CS-0367699
- UNII-XG5YZQ6RPR
- AKOS002391980
- 699-11-6
- EINECS 211-827-3
- XG5YZQ6RPR
- DTXCID40142670
- N-(2-BROMOETHYL)BENZENAMINE
- SCHEMBL2005814
- AQRDPQOVPUDAQO-UHFFFAOYSA-N
- DTXSID90220179
- NS00036979
-
- Inchi: 1S/C8H10BrN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
- InChI Key: AQRDPQOVPUDAQO-UHFFFAOYSA-N
- SMILES: BrCCNC1C=CC=CC=1
Computed Properties
- Exact Mass: 198.9997
- Monoisotopic Mass: 198.999662
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 1.443
- Boiling Point: 280°Cat760mmHg
- Flash Point: 123.2°C
- PSA: 12.03
N-(2-Bromoethyl)-aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438369-1g |
N-(2-bromoethyl)aniline |
699-11-6 | 95+% | 1g |
¥1743.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438369-5g |
N-(2-bromoethyl)aniline |
699-11-6 | 95+% | 5g |
¥5215.00 | 2024-05-03 | |
| Crysdot LLC | CD12041640-5g |
N-(2-Bromoethyl)aniline |
699-11-6 | 95+% | 5g |
$752 | 2024-07-24 |
N-(2-Bromoethyl)-aniline Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-(2-Bromoethyl)-aniline
N-(2-Bromoethyl)-aniline (CAS No. 699-11-6): A Comprehensive Guide to Properties and Applications
N-(2-Bromoethyl)-aniline (CAS 699-11-6) is an important organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This aromatic amine derivative, characterized by the presence of a bromoethyl group attached to an aniline moiety, serves as a versatile intermediate in various industrial and academic applications. Its unique structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry and materials science.
The chemical properties of N-(2-Bromoethyl)-aniline include a molecular formula of C8H10BrN and a molecular weight of 200.08 g/mol. The compound typically appears as a pale yellow to brown liquid at room temperature, with moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane. The presence of both the bromoethyl group and the aniline moiety in its structure allows for diverse reactivity patterns, making it useful for nucleophilic substitution reactions and as a building block for more complex architectures.
One of the most significant applications of N-(2-Bromoethyl)-aniline 699-11-6 is in pharmaceutical research, where it serves as a key intermediate in the synthesis of various drug candidates. Researchers have utilized this compound in the development of molecules with potential biological activities, including kinase inhibitors and receptor modulators. The compound's ability to undergo further functionalization makes it particularly valuable in structure-activity relationship (SAR) studies, where medicinal chemists systematically modify molecular structures to optimize drug properties.
In materials science, N-(2-Bromoethyl)-aniline CAS 699-11-6 has found applications in the synthesis of advanced polymers and functional materials. The reactive bromine atom can participate in polymerization reactions or serve as an anchoring point for subsequent modifications. This has led to its use in creating specialty coatings, conductive polymers, and liquid crystal materials. Recent studies have explored its potential in organic electronics, where its derivatives show promise in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis and handling of N-(2-Bromoethyl)-aniline require careful consideration of reaction conditions and safety protocols. While not classified as hazardous under normal conditions, proper laboratory practices should always be followed when working with this compound. Researchers often employ inert atmospheres and controlled temperatures during reactions involving this intermediate to ensure optimal yields and purity.
From a commercial perspective, the market for N-(2-Bromoethyl)-aniline has shown steady growth in recent years, driven by increasing demand from pharmaceutical and specialty chemical industries. Manufacturers typically offer this compound in various purity grades, ranging from technical grade for industrial applications to high-purity versions for research purposes. The global supply chain for this chemical remains robust, with production facilities located in major chemical manufacturing regions worldwide.
Recent innovations in synthetic methodology have improved the production processes for N-(2-Bromoethyl)-aniline 699-11-6, resulting in higher yields and reduced environmental impact. Green chemistry approaches, including catalytic methods and solvent optimization, have been successfully applied to its synthesis. These advancements align with current industry trends toward sustainable chemical manufacturing and have made the compound more accessible to researchers and industrial users alike.
Quality control is paramount when working with N-(2-Bromoethyl)-aniline CAS No. 699-11-6. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the identity and purity of commercial samples. These quality assurance measures ensure that researchers obtain consistent results in their applications and help maintain the compound's reputation as a reliable synthetic intermediate.
Looking toward future applications, scientists are exploring novel uses for N-(2-Bromoethyl)-aniline in emerging fields such as bioorthogonal chemistry and targeted drug delivery systems. The compound's unique reactivity profile makes it suitable for click chemistry applications, where selective and efficient reactions are required in complex biological environments. These cutting-edge applications highlight the continued relevance of this versatile chemical building block.
For researchers seeking detailed technical information about N-(2-Bromoethyl)-aniline 699-11-6, numerous scientific publications and patents describe its synthesis, properties, and applications. These resources provide valuable insights into reaction conditions, purification methods, and successful application case studies. Many of these references are available through major scientific databases and can serve as starting points for new research directions involving this compound.
In conclusion, N-(2-Bromoethyl)-aniline (CAS No. 699-11-6) represents an important tool in modern chemical research and industrial applications. Its combination of reactivity, versatility, and commercial availability ensures its continued use across multiple scientific disciplines. As research progresses and new applications emerge, this compound will likely maintain its position as a valuable intermediate in synthetic chemistry and materials development.
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